N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide
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Overview
Description
N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole nucleus.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness
N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide is unique due to its specific functional groups and the combination of the indole and pyrimidine rings. This unique structure may confer distinct biological activities and make it a valuable compound for further research .
Properties
Molecular Formula |
C20H25N5O4S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide |
InChI |
InChI=1S/C20H25N5O4S/c1-12(26)21-8-9-22-16(27)5-3-4-10-25-19(28)18-17(24-20(25)30)14-11-13(29-2)6-7-15(14)23-18/h6-7,11,23H,3-5,8-10H2,1-2H3,(H,21,26)(H,22,27)(H,24,30) |
InChI Key |
PEEAUEPWTGAEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S |
Origin of Product |
United States |
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